8-chlorochroman-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

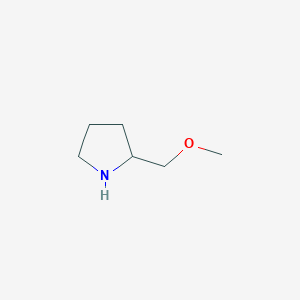

8-Chlorochroman-4-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a research-use-only compound .

Synthesis Analysis

The synthesis of carboxylic acid derivatives, including 8-chlorochroman-4-carboxylic acid, has seen significant advancements in recent years . These reactions typically involve molecular hydrogen as the reducing agent and can be facilitated by both heterogeneous and homogeneous catalysts . The direct nucleophilic acyl substitution of a carboxylic acid can be challenging due to the poor leaving group ability of –OH . Therefore, it’s often necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .Molecular Structure Analysis

The carboxyl group in 8-chlorochroman-4-carboxylic acid is planar with C–C═O and O═C–O bond angles of approximately 120° . The carbon and oxygen in the carbonyl are both sp2 hybridized .Physical And Chemical Properties Analysis

Carboxylic acids, including 8-chlorochroman-4-carboxylic acid, incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .未来方向

The catalytic reduction of carboxylic acid derivatives, including 8-chlorochroman-4-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research will likely continue to explore and improve upon these methods.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 8-chlorochroman-4-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "1,3-dichloro-2-propanol", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,4-dihydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2,4-dihydroxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Conversion of 3-(2,4-dihydroxyphenyl)-2-propenoic acid ethyl ester to 3-(2,4-dihydroxyphenyl)propanoic acid by refluxing with 1,3-dichloro-2-propanol in the presence of sodium hydroxide.", "Step 3: Chlorination of 3-(2,4-dihydroxyphenyl)propanoic acid with sulfuric acid and sodium chloride to form 8-chloro-3-(2,4-dihydroxyphenyl)propanoic acid.", "Step 4: Cyclization of 8-chloro-3-(2,4-dihydroxyphenyl)propanoic acid with sodium bicarbonate in water to form 8-chlorochroman-4-carboxylic acid.", "Step 5: Purification of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |

CAS 编号 |

1225602-83-4 |

产品名称 |

8-chlorochroman-4-carboxylic acid |

分子式 |

C10H9ClO3 |

分子量 |

212.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。